2-(2,5-Difluorophenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-difluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-8-5-6-12(15)11(7-8)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWAUCUNXWVUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680711 | |
| Record name | 2',5'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181397-71-6 | |
| Record name | 2',5'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2,5 Difluorophenyl Benzoic Acid
Direct Synthetic Routes Towards 2-(2,5-Difluorophenyl)benzoic Acid
Direct routes to this compound focus on forming the biaryl linkage with the carboxylic acid group already present on one of the aromatic rings or installing it in a subsequent step on a pre-formed biaryl scaffold.
Cross-Coupling Reaction Approaches for this compound Synthesis
Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of biaryl compounds, offering a powerful and versatile method for forming carbon-carbon bonds. youtube.com These reactions generally involve the coupling of an organometallic reagent with an organic halide or triflate. youtube.com
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.orgyoutube.com This method is favored due to the mild reaction conditions, commercial availability of reagents, and the generally low toxicity of the boron-containing byproducts. libretexts.org
For the synthesis of this compound, a viable Suzuki strategy involves the coupling of a 2-halobenzoic acid (or its ester derivative) with (2,5-difluorophenyl)boronic acid. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the catalyst. youtube.comclaremont.edu
Table 1: Typical Suzuki-Miyaura Reaction Components
| Component | Examples | Purpose |
|---|---|---|
| Aryl Halide | 2-Bromobenzoic acid, Methyl 2-iodobenzoate | Electrophilic coupling partner |
| Organoboron Reagent | (2,5-Difluorophenyl)boronic acid | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Facilitates the C-C bond formation |
| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes and activates the catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes the transmetalation step |
| Solvent | Toluene (B28343), Dioxane, DMF, Water mixtures | Solubilizes reactants and catalyst |
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. claremont.edu The use of boronic esters, such as pinacol (B44631) esters, is also common and can offer advantages in terms of stability and purification. youtube.com
While the Suzuki coupling is prevalent, other cross-coupling reactions like the Negishi and Stille couplings provide alternative pathways.
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For this specific target, the reaction would involve preparing (2,5-difluorophenyl)zinc halide and coupling it with a 2-halobenzoic acid derivative. Organozinc reagents are highly reactive, which can be advantageous, but they are also moisture-sensitive. organic-chemistry.orgnih.gov This method is known for its high functional group tolerance. nih.gov
The Stille coupling employs an organostannane (organotin) reagent. wikipedia.orglibretexts.org The synthesis would proceed by coupling a 2-halobenzoic acid derivative with a tributylstannyl or trimethylstannyl derivative of 2,5-difluorobenzene, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Stille reactions are tolerant of a wide variety of functional groups and the organostannane reagents are stable to air and moisture. wikipedia.org However, a significant drawback is the high toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. organic-chemistry.org
Table 2: Comparison of Cross-Coupling Variants
| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Pd | Low toxicity, stable reagents, mild conditions. libretexts.org | Can be sensitive to sterically hindered substrates. |
| Negishi | Organozinc (R-ZnX) | Pd or Ni | High reactivity, high functional group tolerance. wikipedia.orgnih.gov | Reagents are often moisture/air sensitive. organic-chemistry.org |
| Stille | Organostannane (R-SnR'₃) | Pd | Excellent functional group tolerance, stable reagents. wikipedia.orglibretexts.org | High toxicity of tin compounds, purification challenges. organic-chemistry.org |
Carboxylation Reactions in the Synthesis of this compound
Carboxylation provides a direct method for introducing the carboxylic acid group onto a pre-formed biaryl ring system. This is typically achieved by reacting an organometallic intermediate with carbon dioxide (often in the form of dry ice). youtube.com
A plausible synthetic sequence involves:
Formation of a biaryl halide, such as 2-bromo-1-(2,5-difluorophenyl)benzene, via a cross-coupling reaction.
Generation of an organometallic species from the biaryl halide. This is commonly done through metal-halogen exchange, for instance, by treating the aryl bromide with an organolithium reagent like n-butyllithium at low temperatures to form the corresponding aryllithium.
Quenching the organometallic intermediate with an excess of solid carbon dioxide (dry ice).
Acidic workup to protonate the resulting carboxylate salt, yielding the final this compound. youtube.com
This approach is a classic and effective method, particularly when the required biaryl halide precursor is readily accessible. youtube.com
Precursor Synthesis and Functional Group Interconversions Leading to this compound
Often, the most efficient synthesis involves performing the key bond-forming reaction on a substrate with a precursor functional group, which is then converted to the final carboxylic acid in a later step. This strategy, known as functional group interconversion (FGI), can circumvent issues with functional group compatibility during the coupling step.
For instance, a Suzuki coupling can be performed between 2-bromobenzonitrile (B47965) and (2,5-difluorophenyl)boronic acid. The resulting biaryl product, 2-(2,5-difluorophenyl)benzonitrile, can then be hydrolyzed to the desired carboxylic acid. This hydrolysis is typically achieved under harsh conditions, such as heating with a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH), followed by acidic workup. google.com
This FGI approach is powerful because nitriles are often stable under cross-coupling conditions and their synthesis from aryl halides is straightforward. Other precursors can also be used effectively.
Table 3: Common Functional Group Interconversions to a Carboxylic Acid
| Precursor Functional Group | Reagents for Conversion | Notes |
|---|---|---|
| Nitrile (-CN) | H₃O⁺ (e.g., aq. H₂SO₄), heat; or 1. NaOH, heat 2. H₃O⁺ | A common and robust method. youtube.com |
| Ester (-COOR) | 1. LiOH or NaOH (saponification) 2. H₃O⁺ | Mild conditions, suitable for sensitive molecules. |
| Amide (-CONH₂) | H₃O⁺, heat; or 1. NaOH, heat 2. H₃O⁺ | Often requires more forcing conditions than esters. orgsyn.org |
The synthesis of the necessary precursors, such as (2,5-difluorophenyl)boronic acid, typically starts from commercially available 1-bromo-2,5-difluorobenzene. google.com This halide can be converted to the boronic acid via lithiation followed by reaction with a trialkyl borate, or through a palladium-catalyzed reaction with bis(pinacolato)diboron. youtube.com
Halogenation and Metalation Routes
Halogenation and subsequent metalation reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. These methods typically involve the generation of a nucleophilic organometallic species from one of the aryl partners, which then reacts with an electrophilic partner.
One of the most direct methods for the synthesis of arylbenzoic acids is through the directed ortho-metalation (DoM) of a benzoic acid derivative. organic-chemistry.orgacs.orgrsc.orgresearchgate.netorganic-chemistry.org In this approach, the carboxylic acid group directs the deprotonation of the ortho-position by a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.orgacs.orgrsc.orglookchem.combaranlab.org The resulting ortho-lithiated species can then be reacted with a suitable electrophile. For the synthesis of this compound, a potential route would involve the reaction of the ortho-lithiated benzoic acid with a 2,5-difluorophenyl halide.
Alternatively, a Grignard reaction can be employed. ucalgary.cayoutube.comgmu.eduyoutube.comscribd.com In this scenario, 2,5-difluorobromobenzene can be converted to the corresponding Grignard reagent, 2,5-difluorophenylmagnesium bromide, by reacting it with magnesium metal. ucalgary.cayoutube.comgmu.edu This organometallic species can then undergo a coupling reaction with a 2-halobenzoic acid derivative, such as 2-bromobenzoic acid or its ester, in the presence of a suitable catalyst, often a palladium or nickel complex. Another variation of the Grignard approach involves the reaction of the Grignard reagent with carbon dioxide (dry ice) to form the carboxylic acid. ucalgary.cayoutube.comyoutube.comchem21labs.com However, for the synthesis of a biaryl benzoic acid, this would require a pre-existing biaryl halide.
A general representation of a metalation-based approach is shown below:
Table 1: Illustrative Conditions for Metalation-Based Routes
| Route | Aryl Precursor 1 | Aryl Precursor 2 | Key Reagents | Typical Solvents |
| Directed ortho-Metalation | Benzoic Acid | 1-Bromo-2,5-difluorobenzene | s-BuLi, TMEDA | THF |
| Grignard Reaction | 2-Bromobenzoic Acid | 2,5-Difluorobromobenzene | Mg, Pd catalyst | THF, Diethyl ether |
Transformations of Related Difluorophenyl Precursors to the Benzoic Acid Moiety
Perhaps the most versatile and widely used method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction . wikipedia.orgnumberanalytics.comnih.govnih.govyoutube.comresearchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate. wikipedia.orgnih.govyoutube.com For the synthesis of this compound, two primary Suzuki coupling strategies can be envisioned:
The coupling of 2-bromobenzoic acid with 2,5-difluorophenylboronic acid.
The coupling of a boronic acid derivative of benzoic acid (e.g., 2-(dihydroxyboryl)benzoic acid) with 1-bromo-2,5-difluorobenzene.
The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and aryl halides. nih.govyoutube.com The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. numberanalytics.comnih.gov
Table 2: Typical Components of a Suzuki-Miyaura Coupling for this compound Synthesis
| Component | Example | Role in Reaction |
| Aryl Halide | 2-Bromobenzoic acid or 1-Bromo-2,5-difluorobenzene | Electrophilic coupling partner |
| Boronic Acid | 2,5-Difluorophenylboronic acid or 2-Carboxyphenylboronic acid | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |
| Solvent | Toluene, Dioxane, DMF, Water/Ethanol (B145695) mixtures | Reaction medium |
Optimization of Synthetic Yields and Purity for this compound
Achieving high yields and purity is crucial for the practical application of any synthetic route. This section discusses the key parameters that can be optimized and the considerations for scaling up the synthesis of this compound.
Reaction Parameter Optimization (Temperature, Solvent, Catalyst, Ligand)
The success of the aforementioned synthetic methods, particularly the Suzuki-Miyaura coupling, is highly dependent on the careful optimization of several reaction parameters.
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products. While some Suzuki couplings can proceed at room temperature, others may require heating to achieve a reasonable reaction time. researchgate.net
Solvent: The choice of solvent is critical and can affect the solubility of the reagents and the stability of the catalyst. wikipedia.org Common solvents include toluene, tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF), often in combination with water when using inorganic bases. wikipedia.orgnih.gov
Catalyst and Ligand: The selection of the palladium catalyst and its associated ligand is arguably the most important factor in optimizing a Suzuki coupling. numberanalytics.combeilstein-journals.orgcovasyn.com Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a wide variety of phosphine-based ligands (e.g., PPh₃, SPhos, XPhos) can be screened to find the optimal combination for a specific set of substrates. beilstein-journals.org The ligand influences the stability and reactivity of the catalytic species.
Base: The choice and stoichiometry of the base are also crucial. wikipedia.orgnih.gov The base activates the boronic acid for transmetalation. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate. The strength and solubility of the base can impact the reaction outcome.
Table 3: Interactive Data Table for Suzuki-Miyaura Reaction Parameter Optimization
| Parameter | Options | Potential Impact on Yield and Purity |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst activity and stability directly affect yield. |
| Ligand | PPh₃, SPhos, XPhos, Buchwald Ligands | Ligand choice can improve catalyst performance and prevent side reactions. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Base strength and solubility influence reaction rate and can affect sensitive functional groups. |
| Solvent | Toluene, Dioxane, THF, DMF, Aqueous Mixtures | Solvent polarity and aprotic/protic nature impact reagent solubility and catalyst stability. |
| Temperature | Room Temperature to 120 °C | Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. |
Scalability Considerations for this compound Synthesis
Scaling up a chemical synthesis from the laboratory bench to an industrial scale presents a unique set of challenges. acs.orgnumberanalytics.com For the synthesis of this compound, particularly via a Suzuki-Miyaura coupling, the following factors must be considered:
Cost of Reagents: The cost of the palladium catalyst, specialized ligands, and boronic acids can be a significant factor in large-scale production. acs.org Optimization to reduce catalyst loading is a key economic driver.
Reaction Time and Throughput: Long reaction times can be a bottleneck in a production environment. acs.org Optimizing conditions to shorten reaction cycles is essential. Continuous flow reactors are an emerging technology that can offer advantages in scalability and control. beilstein-journals.org
Purification: The removal of the palladium catalyst and other impurities from the final product is a critical step, especially for pharmaceutical applications. acs.org Developing efficient and scalable purification methods, such as crystallization or chromatography, is necessary.
Safety and Environmental Impact: The use of flammable solvents and potentially toxic reagents requires careful handling and waste management protocols on a large scale. The development of greener synthetic routes using less hazardous solvents and reagents is an ongoing area of research. researchgate.net
Chemical Reactivity and Derivatization of 2 2,5 Difluorophenyl Benzoic Acid
Reactions Involving the Carboxylic Acid Functionality of 2-(2,5-Difluorophenyl)benzoic Acid
The carboxylic acid group is a primary site for a variety of well-established chemical modifications, including the formation of esters, amides, and acyl halides, as well as reduction to the corresponding alcohol.
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are crucial functional groups in many biologically active compounds.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions, a process known as Fischer esterification. youtube.com The reaction is an equilibrium process and can be driven to completion by using an excess of the alcohol or by removing water as it is formed. youtube.com For a molecule like this compound, this reaction proceeds without affecting the difluorophenyl ring. For instance, reaction with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield ethyl 2-(2,5-difluorophenyl)benzoate. youtube.com
Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation is fundamental in peptide synthesis and the creation of many pharmaceutical agents. masterorganicchemistry.com Direct reaction of a carboxylic acid with an amine is possible but often requires high temperatures. masterorganicchemistry.com More commonly, the carboxylic acid is first activated to facilitate the reaction under milder conditions. acs.org Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or the generation of a more reactive intermediate such as an acyl halide. masterorganicchemistry.comacs.org Research on 2,5-substituted benzoic acid derivatives has shown their successful conversion to a variety of amides in the development of bioactive molecules. nih.gov
Reduction to Alcohol Derivatives
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2-(2,5-difluorophenyl)phenyl)methanol. This transformation is typically accomplished using powerful reducing agents, as carboxylic acids are relatively resistant to reduction.
The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). testbook.commasterorganicchemistry.comdoubtnut.com The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide and isolate the alcohol. masterorganicchemistry.comlibretexts.org Less reactive reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. ucalgary.ca The reduction specifically targets the carboxyl group, leaving the aromatic rings intact. doubtnut.com
Acyl Halide Formation and Subsequent Transformations
Conversion of this compound to its corresponding acyl halide, specifically 2-(2,5-difluorophenyl)benzoyl chloride, creates a highly reactive intermediate that serves as a versatile precursor for various other functional groups.
The formation of the acyl chloride is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. ontosight.aiwikipedia.org For example, reacting 2,5-difluorobenzoic acid, a close analog, with thionyl chloride effectively produces 2,5-difluorobenzoyl chloride. ontosight.aichemicalbook.com This resulting acyl chloride is a reactive species that readily participates in nucleophilic acyl substitution reactions. ontosight.ai It can react with alcohols to form esters and with amines to form amides, often under milder conditions than the direct reactions with the parent carboxylic acid. wikipedia.orgatamanchemicals.com Furthermore, as an activated acylating agent, it can be used in Friedel-Crafts acylation reactions with other aromatic compounds to form ketones. wikipedia.org
Reactivity of the Difluorophenyl Moiety within this compound
The difluorophenyl ring is characterized by the strong electron-withdrawing nature of the two fluorine atoms, which significantly influences its reactivity towards both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (SₑAr) on the difluorophenyl ring of this compound is challenging due to the deactivating effects of multiple substituents. Both the fluorine atoms and the benzoic acid group withdraw electron density from the aromatic rings, making them less nucleophilic and thus less reactive towards electrophiles compared to benzene. libretexts.orgwikipedia.org
The directing effects of the substituents are as follows:
Fluorine atoms: Halogens are deactivating yet ortho-, para-directing. libretexts.org In the 2,5-difluorophenyl ring, the positions ortho and para to the fluorine atoms are C-3, C-4, and C-6.
Benzoic acid group: The carboxylic acid group is a meta-directing deactivator on the first phenyl ring. The entire 2-carboxyphenyl group acts as a deactivating group on the difluorophenyl ring.
Considering the combined deactivating effects, forcing conditions would be required for electrophilic substitution. The regioselectivity would be complex, governed by a combination of the directing effects of the two fluorine atoms. Substitution would be predicted to occur at the positions least deactivated, which are ortho or para to the fluorine atoms (C-4 or C-6 relative to the bond connecting the two rings). However, direct fluorination or iodination of aromatic rings is often not feasible, and reactions like nitration or halogenation would require harsh conditions. quora.comlibretexts.org
Nucleophilic Aromatic Substitution on the Fluorinated Ring
The electron-deficient nature of the difluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), a reaction pathway that is generally not observed in electron-rich aromatic systems like benzene. masterorganicchemistry.com In this reaction, a nucleophile attacks the aromatic ring, and one of the fluorine atoms acts as a leaving group.
The presence of two electron-withdrawing fluorine atoms, coupled with the deactivating effect of the attached benzoic acid moiety, activates the ring for attack by strong nucleophiles. nih.gov The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com Studies on related ortho-fluoro benzoic acids have demonstrated that the fluorine atom can be displaced by various nucleophiles, including organometallic reagents like Grignard or organolithium reagents. researchgate.net The rate of SₙAr reactions on haloarenes often follows the order F > Cl > Br > I, as the highly electronegative fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com Therefore, one of the fluorine atoms in this compound could potentially be substituted by strong nucleophiles such as alkoxides, thiolates, or amines under appropriate reaction conditions.
Structural Elucidation and Advanced Spectroscopic Characterization of 2 2,5 Difluorophenyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(2,5-Difluorophenyl)benzoic Acid
NMR spectroscopy serves as a fundamental tool for the unambiguous structural determination of this compound, offering insights into the electronic environment of each proton, carbon, and fluorine atom within the molecule.
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons. Due to the asymmetry introduced by the carboxylic acid group and the difluorophenyl substituent, the protons on both aromatic rings are chemically non-equivalent, leading to complex splitting patterns. docbrown.info The proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to deshielding and hydrogen bonding. docbrown.infohmdb.ca The aromatic protons resonate in the region of 7-8.5 ppm, with their specific chemical shifts and coupling constants influenced by the positions of the fluorine and carboxylic acid substituents.
In the ¹³C NMR spectrum, distinct signals are observed for each carbon atom, reflecting their unique chemical environments. docbrown.info The carbonyl carbon of the carboxylic acid is characteristically found at a downfield position, typically in the range of 165-175 ppm. docbrown.infohmdb.cachemicalbook.com The aromatic carbons exhibit resonances between 110 and 140 ppm. The carbons directly bonded to fluorine atoms show characteristic splitting patterns due to C-F coupling. The symmetry of the parent benzoic acid is broken upon substitution, resulting in five distinct signals for the seven carbon atoms of the benzoic acid moiety. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Carboxylic Acid Proton (-COOH) | >10 | Broad singlet, subject to concentration and solvent effects. |
| Aromatic Protons (C₆H₄) | 7.0 - 8.5 | Complex multiplets due to coupling with neighboring protons. |
| Aromatic Protons (C₆H₃F₂) | 7.0 - 7.5 | Complex multiplets due to H-H and H-F coupling. |
| Carbonyl Carbon (-COOH) | 165 - 175 | |
| Aromatic Carbons (C-F) | 150 - 165 | Doublets due to ¹JCF coupling. |
| Aromatic Carbons (C-COOH) | ~130 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgnih.gov For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the difluorophenyl ring. wikipedia.orgslideshare.net These signals will likely appear as complex multiplets due to coupling with each other (³JFF) and with neighboring aromatic protons (³JHF and ⁴JHF). wikipedia.orgthermofisher.com The chemical shifts of the fluorine atoms are sensitive to their electronic environment and can provide valuable information about the molecule's conformation.
To definitively assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are employed. youtube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu It would show correlations between adjacent protons on the benzoic acid ring and on the difluorophenyl ring, helping to trace the connectivity of the proton spin systems. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹JCH). sdsu.educolumbia.edu It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu HMBC is crucial for establishing the connectivity between the two aromatic rings and for assigning the quaternary carbons, including the carbonyl carbon and the carbons attached to the fluorine atoms. researchgate.netscience.gov For instance, correlations would be expected between the protons on one ring and the carbons on the other, confirming the biphenyl (B1667301) linkage.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions. nih.gov
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent functional groups.
Carboxylic Acid Group :
O-H Stretch : A very broad and intense absorption band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in carboxylic acid dimers. docbrown.info
C=O Stretch : A strong and sharp absorption band corresponding to the carbonyl stretch is expected around 1700-1680 cm⁻¹ for an aryl carboxylic acid. docbrown.infoslideshare.net Dimerization through hydrogen bonding typically lowers this frequency. researchgate.net
C-O Stretch and O-H Bend : These vibrations contribute to bands in the fingerprint region, typically around 1320-1210 cm⁻¹ (C-O stretch) and 920 cm⁻¹ (out-of-plane O-H bend of the dimer). docbrown.info
Fluoroaryl Group :
C-F Stretch : Strong absorption bands corresponding to the C-F stretching vibrations are expected in the region of 1250-1100 cm⁻¹. The exact positions can help distinguish between the two different C-F bonds.
Aromatic C-H Stretch : These appear as weaker bands above 3000 cm⁻¹. docbrown.info
Aromatic C=C Stretch : Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region. docbrown.info
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch (H-bonded) | 1680 - 1700 | Strong |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
| Carboxylic Acid | O-H Bend (out-of-plane) | ~920 | Broad, Medium |
| Fluoroaryl | C-F Stretch | 1100 - 1250 | Strong |
| Aromatic | C-H Stretch | >3000 | Weak-Medium |
In the solid state and in non-polar solvents, benzoic acid and its derivatives typically exist as centrosymmetric hydrogen-bonded dimers. docbrown.infonih.gov This intermolecular hydrogen bonding has a profound effect on the IR spectrum. researchgate.netacs.org The most notable feature is the broad O-H stretching band, which is a hallmark of strong hydrogen bonding. researchgate.netquora.com The position and shape of the C=O stretching band also provide information about the strength and nature of the hydrogen bonds. mdpi.com By analyzing the shifts in these vibrational frequencies, particularly in different solvents or at varying concentrations, the dynamics of hydrogen bond formation and disruption can be investigated. researchgate.net
Mass Spectrometry (MS) Analysis for Molecular Formula and Fragmentation Pathways
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds. Through high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), detailed information on the elemental composition and fragmentation patterns of this compound can be obtained.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound (C₁₃H₈F₂O₂), the theoretical exact mass of the neutral molecule is 234.0492 u. In positive-ion mode, the protonated molecule [M+H]⁺ would have a theoretical m/z of 235.0571.
| Ion Species | Theoretical m/z | Hypothetical Experimental m/z | Mass Difference (ppm) | Deduced Formula |
|---|---|---|---|---|
| [M+H]⁺ | 235.0571 | 235.0568 | -1.28 | C₁₃H₉F₂O₂ |
| [M+Na]⁺ | 257.0390 | 257.0387 | -1.17 | C₁₃H₈F₂NaO₂ |
| [M-H]⁻ | 233.0413 | 233.0417 | 1.72 | C₁₃H₇F₂O₂ |
The sub-parts-per-million mass accuracy achievable with modern HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, provides high confidence in the assigned elemental composition, confirming the presence of two fluorine atoms in the structure.
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion, providing valuable insights into the molecule's connectivity and substructures. The fragmentation of the [M+H]⁺ ion of this compound is expected to follow characteristic pathways for biphenyl carboxylic acids.
A primary fragmentation pathway involves the loss of a water molecule (H₂O) from the carboxylic acid group, a common fragmentation for protonated benzoic acids. Another significant fragmentation would be the cleavage of the C-C bond between the two phenyl rings, leading to characteristic fragment ions. The presence of fluorine atoms influences the fragmentation pattern, often leading to losses of HF or C-F bond cleavages.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 235.0571 | 217.0465 | H₂O (18.0106 u) | [C₁₃H₇F₂O]⁺ |
| 235.0571 | 189.0518 | CO₂H₂ (46.0055 u) | [C₁₂H₇F₂]⁺ |
| 235.0571 | 141.0145 | C₇H₅O₂ (121.0289 u) | [C₆H₄F₂]⁺ |
| 217.0465 | 189.0518 | CO (27.9949 u) | [C₁₂H₇F₂]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic rings. The presence of the carboxylic acid group and the fluorine substituents will influence the position and intensity of the absorption bands.
The biphenyl system gives rise to a strong absorption band, often referred to as the K-band, which is typically observed in the region of 240-280 nm. The substitution on the phenyl rings can cause a bathochromic (red) or hypsochromic (blue) shift of this band. The fluorine atoms, being electron-withdrawing, and the carboxylic acid group can affect the energy of the molecular orbitals involved in the electronic transitions.
| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
|---|---|---|
| ~210 | ~15,000 | π → π* (Benzoyl) |
| ~255 | ~12,000 | π → π* (Biphenyl system) |
| ~290 (shoulder) | ~2,500 | n → π* (Carbonyl) |
Single-Crystal X-ray Diffraction (XRD) Analysis of this compound and its Derivatives
The analysis of the diffraction pattern would reveal the crystal system and space group, which describe the symmetry of the crystal lattice. Benzoic acid and its derivatives often crystallize in monoclinic or orthorhombic systems. For this compound, a likely outcome would be a centrosymmetric space group, such as P2₁/c, due to the common formation of hydrogen-bonded dimers.
| Parameter | Hypothetical Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.542 |
| b (Å) | 5.876 |
| c (Å) | 16.231 |
| β (°) | 98.54 |
| Volume (ų) | 995.8 |
| Z | 4 |
The crystal structure would reveal the precise conformation of the molecule, including the dihedral angle between the two phenyl rings. This torsion angle is a critical parameter as it influences the extent of π-conjugation between the rings and, consequently, the electronic properties of the molecule. In many biphenyl derivatives, steric hindrance between the ortho substituents forces the rings to adopt a twisted conformation.
| Atoms Defining the Torsion Angle | Hypothetical Angle (°) | Description |
|---|---|---|
| C1'-C2'-C1-C6 | 55.2 | Dihedral angle between the phenyl rings |
| C2-C1-C(O)OH | -175.8 | Orientation of the carboxylic acid group |
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks, π-π Stacking)
The crystal lattice of this compound is primarily organized by the formation of robust hydrogen bonds, with contributions from π-π stacking and other weak interactions that together define the three-dimensional supramolecular assembly.
Hydrogen Bonding Networks:
A predominant and structurally defining feature in the crystal packing of many carboxylic acids, including benzoic acid derivatives, is the formation of a centrosymmetric dimer via intermolecular hydrogen bonds between the carboxyl groups. In this compound, two molecules are linked by a pair of O—H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This strong interaction is the principal driving force for the primary assembly of the molecules.
Interactive Data Table: Hydrogen Bond Parameters (Illustrative)
Below is an illustrative table of typical geometric parameters for the types of hydrogen bonds expected in the crystal structure of this compound, based on data from analogous compounds.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O | H | O | 0.84 | 1.80 | 2.64 | 175 |
| C | H | O | 0.95 | 2.50 | 3.40 | 150 |
| C | H | F | 0.95 | 2.45 | 3.35 | 145 |
Note: These values are representative and derived from crystallographic data of similar fluorinated benzoic acid derivatives. Actual values for this compound would require specific experimental determination.
π-π Stacking:
The presence of two phenyl rings in the molecule facilitates π-π stacking interactions, which are crucial in stabilizing the packing of aromatic systems. In this compound, these interactions occur between the difluorinated phenyl ring of one molecule and the unsubstituted phenyl ring of an adjacent molecule. The electron-deficient nature of the difluorophenyl ring (due to the electron-withdrawing fluorine atoms) and the relatively electron-rich nature of the unsubstituted phenyl ring can lead to favorable quadrupole-quadrupole interactions, enhancing the stacking.
These stacking interactions are typically characterized by a centroid-to-centroid distance between the aromatic rings in the range of 3.3 to 3.8 Å. The geometry of the stacking can vary from a parallel face-to-face arrangement to a parallel-displaced or T-shaped conformation, depending on the steric and electronic demands of the surrounding structure. These interactions create columnar or layered arrangements that extend throughout the crystal lattice, working in concert with the hydrogen bonding networks to build the final three-dimensional structure.
Computational Chemistry and Theoretical Studies of 2 2,5 Difluorophenyl Benzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules like 2-(2,5-Difluorophenyl)benzoic acid.
Optimization of Molecular Geometry and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its optimized geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. researchgate.netnih.gov
Illustrative Data Table: Predicted Geometric Parameters for a Disubstituted Benzoic Acid
| Parameter | Typical Calculated Value |
| C-C (phenyl ring) | ~1.39 - 1.41 Å |
| C-C (inter-ring) | ~1.48 - 1.50 Å |
| C-F | ~1.34 - 1.36 Å |
| C=O (carboxyl) | ~1.21 - 1.23 Å |
| C-O (carboxyl) | ~1.35 - 1.37 Å |
| O-H (carboxyl) | ~0.96 - 0.98 Å |
| Dihedral Angle (Ring-Ring) | Varies (dependent on steric hindrance) |
Note: This table provides typical values for a disubstituted benzoic acid for illustrative purposes and does not represent specific calculated data for this compound.
Frontier Molecular Orbitals (HOMO, LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, which are fundamental for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and reactivity. niscpr.res.inkbhgroup.in A large HOMO-LUMO gap suggests high stability and low reactivity. For substituted benzoic acids, the distribution of HOMO and LUMO is typically across the π-system of the aromatic rings. niscpr.res.inresearchgate.net
Illustrative Data Table: Predicted Frontier Orbital Energies for a Disubstituted Benzoic Acid
| Parameter | Typical Calculated Value (eV) |
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: This table provides typical values for a disubstituted benzoic acid for illustrative purposes and does not represent specific calculated data for this compound.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.netlibretexts.org It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netchegg.com For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atoms, while the hydrogen atom of the carboxyl group and the hydrogen atoms on the phenyl rings would exhibit positive potential. researchgate.net
Spectroscopic Parameter Prediction via Quantum Chemical Calculations (NMR, IR, UV-Vis)
Quantum chemical calculations can predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are a common method for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. mdpi.comucm.es These theoretical predictions can be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT methods. These calculations help in assigning the absorption bands to specific vibrational modes of the molecule, such as the characteristic C=O and O-H stretching frequencies of the carboxylic acid group and the C-F stretching of the fluorinated ring. docbrown.infoquora.comresearchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.netrsc.org This method can calculate the excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths of maximum absorption (λmax).
Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Studies
Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals interactions, play a critical role in determining the supramolecular structure and properties of molecules. NCI analysis and Reduced Density Gradient (RDG) studies are computational techniques used to visualize and characterize these weak interactions. mdpi.commdpi.com For this compound, these methods can reveal intramolecular hydrogen bonding between the carboxylic acid group and one of the fluorine atoms, as well as intermolecular interactions that lead to the formation of dimers or other aggregates in the solid state. researchgate.net
Thermodynamic and Kinetic Studies of Reactions Involving this compound
Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Benzoic Acids
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or biological activities. For fluorinated benzoic acids, including this compound, QSPR/QSAR models serve as predictive tools to estimate various characteristics without the need for empirical measurement, thereby accelerating the process of chemical design and assessment.
The fundamental principle of QSPR/QSAR is that the properties or activities of a chemical are intrinsically linked to its molecular structure. By quantifying structural features as numerical values, known as molecular descriptors, statistical models can be constructed. These models are developed using a "training set" of compounds for which the property of interest has been experimentally determined. The robustness and predictive power of the resulting model are then evaluated using an external "test set" of compounds not used in the model's development.
For benzoic acid derivatives, QSPR and QSAR studies have been applied to a wide range of endpoints. nih.govresearchgate.net For instance, models have been developed to predict physicochemical properties such as acidity (pKa), lipophilicity (logP), and electrophoretic mobility. nih.govnih.gov In the realm of biological activity, QSAR models have been used to correlate structural features with antimicrobial effects, enzyme inhibition, and receptor binding affinity. researchgate.netacs.org
The development of a QSPR model for fluorinated benzoic acids involves several key steps:
Data Set Selection: A diverse set of fluorinated benzoic acids with accurately measured property or activity values is compiled. This set would ideally include compounds with variations in the position and number of fluorine atoms, as well as other substituents, to ensure the model's broad applicability.
Descriptor Calculation: For each molecule in the dataset, a wide array of molecular descriptors is calculated. These can be categorized as:
Topological descriptors: These describe the atomic connectivity within the molecule (e.g., molecular connectivity indices, Balaban topological index). acs.org
Geometrical descriptors: These relate to the three-dimensional structure of the molecule (e.g., molecular volume, surface area). nih.gov
Electronic descriptors: These quantify the electronic properties of the molecule (e.g., partial atomic charges, dipole moment, electrostatic potential-derived parameters). nih.govnih.gov
Quantum-chemical descriptors: Derived from quantum mechanics calculations, these can include orbital energies (HOMO, LUMO), ionization potential, and electron affinity. researchgate.net
Hydrophobic descriptors: These describe the lipophilicity of the molecule, with logP being the most common. nih.gov
Model Development and Validation: Using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that links the most relevant descriptors to the property being modeled. nih.govresearchgate.net For example, a QSAR study on the antilisterial activity of benzoic acids found a strong correlation with a lipophilicity parameter (K) and the pKa value. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use steric and electrostatic fields as descriptors to build predictive models, which has been applied to compounds structurally related to benzoic acids. nih.gov
The predictive ability of these models is crucial. In a QSAR study of biphenyl (B1667301) carboxylic acid inhibitors of matrix metalloproteinase-3 (MMP-3), a 3D-QSAR model yielded a high cross-validated correlation coefficient (Q² = 0.841), indicating good predictive power. researchgate.net
The table below illustrates a hypothetical QSPR model for predicting the acidity (pKa) of a series of substituted biphenyl carboxylic acids, including this compound. The descriptors shown are examples of those commonly used in such studies: a hydrophobicity parameter (logP), an electronic parameter (Hammett constant, σ), and a steric parameter (Molar Refractivity, MR).
| Compound | Substituents | Experimental pKa | Predicted pKa | logP | Hammett (σ) | Molar Refractivity (MR) |
| Benzoic acid | H | 4.20 | 4.22 | 1.87 | 0.00 | 26.54 |
| 2-Fluorobenzoic acid | 2-F | 3.27 | 3.30 | 1.99 | 0.81 | 26.85 |
| 4-Fluorobenzoic acid | 4-F | 4.14 | 4.15 | 1.99 | 0.06 | 26.85 |
| 2,5-Difluorobenzoic acid | 2,5-F₂ | 2.95 | 2.98 | 2.11 | 0.95 | 27.16 |
| 2-Phenylbenzoic acid | 2-Ph | 3.46 | 3.48 | 3.82 | -0.01 | 49.38 |
| This compound | 2-(2,5-F₂Ph) | 3.15 * | 3.17 | 4.06 | N/A | 54.30 |
| 4-Chlorobenzoic acid | 4-Cl | 3.98 | 3.99 | 2.65 | 0.23 | 31.56 |
*Note: The pKa value for this compound is a hypothetical, representative value for illustrative purposes.
This illustrative table demonstrates how a QSPR model can provide valuable predictions. For this compound, the model would use its calculated descriptor values (logP, MR, etc.) to estimate its pKa. Such models are invaluable for prioritizing the synthesis of novel compounds with desired properties, guiding research in areas from materials science to drug discovery.
Applications of 2 2,5 Difluorophenyl Benzoic Acid in Advanced Materials Science and Organic Synthesis
Utilization of 2-(2,5-Difluorophenyl)benzoic Acid as a Building Block in Polymer Synthesis
The bifunctional nature of this compound, featuring both a reactive carboxylic acid and a fluorinated aromatic system, makes it an attractive monomer for the synthesis of advanced polymers.
Polymerization via Carboxylic Acid Functionalization
The carboxylic acid group of this compound serves as a key handle for polymerization reactions. This functionality allows for the formation of polyesters and polyamides through condensation reactions with appropriate diol or diamine co-monomers, respectively. researchgate.netresearchgate.netrsc.orgrsc.org The synthesis of such polymers often involves techniques like melt polycondensation or solution polymerization. nih.govmdpi.com For instance, in a typical polyesterification, this compound could be reacted with a diol in the presence of a suitable catalyst to form a polyester (B1180765) chain. Similarly, reaction with a diamine would yield a polyamide with the difluorobiphenyl moiety incorporated into the polymer backbone. researchgate.netrsc.org The introduction of carboxylic acid groups to fluoropolymer surfaces is a known strategy to modify their properties. utoronto.ca
Influence of Difluorophenyl Moiety on Polymer Properties (e.g., Thermal Stability, Optical Properties)
The incorporation of the 2,5-difluorophenyl group into a polymer backbone is anticipated to impart several desirable properties.
Thermal Stability: The presence of carbon-fluorine bonds, known for their high bond energy, generally enhances the thermal stability of polymers. spiedigitallibrary.orgdakenchem.com Aromatic polyamides and polyimides containing fluorine atoms often exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), indicating their ability to withstand significant heat before undergoing structural changes or degradation. researchgate.netuva.es Therefore, polymers derived from this compound are expected to display improved thermal resistance compared to their non-fluorinated counterparts.
Optical Properties: The optical properties of polymers, such as their refractive index, transparency, and luminescence, are critical for applications in optics and electronics. numberanalytics.comfiveable.memateriumtech.comresearchgate.net The introduction of fluorine atoms can lower the refractive index of a polymer. materiumtech.com Furthermore, the rigid and conjugated structure of the biphenyl (B1667301) unit can influence the polymer's interaction with light, potentially leading to applications in optical devices. numberanalytics.comfiveable.me Liquid crystalline polymers, known for their ordered molecular structure, exhibit strong optical anisotropy, a property that could be influenced by the difluorophenyl moiety. fiveable.me
Role as a Ligand in Catalysis for Organic Reactions
The structural features of this compound make it a candidate for use as a ligand in transition metal-catalyzed organic reactions. While specific research on this exact molecule as a ligand is not widely documented, the principles of using similar biphenyl carboxylic acids and fluorinated compounds in catalysis are well-established.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.comresearchgate.net The performance of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Biphenyl-based phosphine (B1218219) ligands are widely used in reactions like the Suzuki-Miyaura coupling. nih.govajgreenchem.com While this compound is not a phosphine, its biphenyl structure could be modified to create novel ligands. The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atoms, can significantly impact the catalytic activity. Fluorinated ligands have been developed for catalysis in various solvents, including supercritical CO2 and fluorous solvents. liv.ac.uk
Asymmetric Catalysis Applications
The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce a specific enantiomer of a chiral molecule. Axially chiral biphenyls are a prominent class of ligands used in a variety of asymmetric transformations. researchgate.netchemrxiv.orgnih.gov While this compound is not inherently chiral, it could serve as a starting material for the synthesis of new chiral ligands. The introduction of chirality, for example by resolving enantiomers of a derivative, could lead to catalysts for enantioselective reactions. Chiral carboxylate-based phase-transfer catalysts have been successfully employed in asymmetric fluorocyclizations. nih.gov
Precursor for Optoelectronic Materials and Liquid Crystals
The rigid, aromatic structure of this compound makes it a promising precursor for the synthesis of materials with applications in optoelectronics and liquid crystal displays.
The incorporation of fluorine atoms into organic molecules is a common strategy in the design of liquid crystals. spiedigitallibrary.orgbohrium.comresearchgate.net Fluorination can influence key properties such as mesophase behavior, dielectric anisotropy, and viscosity. spiedigitallibrary.orgresearchgate.netmdpi.com The difluorophenyl moiety in this compound could be a key component in the synthesis of new liquid crystalline materials. bohrium.commdpi.comresearchgate.netnih.gov For example, esterification of the carboxylic acid group with various alcohol-containing mesogenic units could lead to a range of novel liquid crystals with tailored properties. mdpi.com The synthesis of calamitic liquid crystals often involves the use of benzoic acid derivatives. mdpi.com
In the realm of optoelectronics, fluorinated organic materials are investigated for applications in devices such as organic light-emitting diodes (OLEDs). The electronic properties and stability of these materials can be fine-tuned through the introduction of fluorine. Biphenyl derivatives are known to be important building blocks for fluorescent layers in OLEDs. ajgreenchem.com The unique combination of a carboxylic acid and a difluorinated biphenyl core in this compound provides a platform for the synthesis of novel materials for these advanced applications.
Intermediate in the Synthesis of Complex Organic Molecules
While direct experimental evidence for the use of this compound in macrocyclization is not extensively documented in publicly available research, its structural motifs are analogous to precursors used in the synthesis of macrocyclic compounds. The formation of large rings often relies on the strategic placement of reactive functional groups. In principle, derivatives of this compound could be employed in macrocyclization reactions. For instance, conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, would facilitate intramolecular reactions with a suitably positioned nucleophile on the second phenyl ring or a linker attached to it.
The fluorine atoms on the phenyl ring can play a crucial role in directing the self-assembly of molecules into larger supramolecular structures. Fluorine can participate in non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are fundamental to the formation of ordered assemblies. Although specific studies on supramolecular structures derived from this compound are not prominent, research on other fluorinated benzoic acid derivatives suggests that such compounds can form predictable and stable supramolecular motifs.
The term "advanced organic scaffolds" refers to core molecular frameworks that can be further functionalized to create a diverse range of compounds with specific properties. Benzoic acid derivatives are recognized as important building blocks for creating such scaffolds. For example, a class of 2,5-substituted benzoic acid scaffolds has been designed to exhibit specific biological activities by presenting substituents in a defined spatial orientation. nih.gov
Advanced Analytical Methodologies for 2 2,5 Difluorophenyl Benzoic Acid
Chromatographic Techniques for Purity Assessment and Separation
Chromatography stands as the cornerstone for the separation and purity determination of 2-(2,5-difluorophenyl)benzoic acid from its starting materials, by-products, and potential degradants. The choice of technique depends on the specific analytical goal, from quantitative purity assessment to qualitative reaction monitoring.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the premier technique for the accurate quantification and purity assessment of this compound. A robust HPLC method can separate the target compound from structurally similar impurities.
Method development for a related compound, 2,4,6-trifluorobenzoic acid, utilized a Zorbax SB-Aq column with a gradient mixture of a buffered aqueous solution and an organic solvent mixture, with detection at 205 nm. ekb.eg For this compound, a similar approach would be effective. The development process involves optimizing the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) content), pH of the aqueous phase (often buffered to control the ionization of the carboxylic acid), column type (typically a C18 column), and detector wavelength. ekb.egthaiscience.info The aromatic nature and presence of the carboxyl group in the molecule allow for strong UV absorbance, making UV detection a suitable choice. upb.ro
Validation is performed according to the International Conference on Harmonization (ICH) guidelines to ensure the method is fit for its intended purpose. ekb.eg This involves demonstrating specificity, linearity, accuracy, precision, and robustness.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and separation for aromatic acids. nih.govpensoft.net |
| Mobile Phase | A: 0.05 M Ammonium Acetate (B1210297) (pH 4.4) B: Methanol | Isocratic or gradient elution. The buffered aqueous phase controls the ionization of the benzoic acid, ensuring consistent retention and peak shape. thaiscience.info |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without excessive pressure. thaiscience.infopensoft.net |
| Detection | UV at ~230 nm | The aromatic rings and carboxyl group provide strong chromophores for sensitive UV detection. ust.edu |
| Injection Volume | 5-10 µL | A small volume is sufficient for sensitive analysis and prevents column overloading. upb.ro |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. pensoft.net |
Table 2: Typical HPLC Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | Analysis of blank, placebo, and spiked samples | The method should show no interference at the retention time of the main peak. |
| Linearity | Analysis of at least five concentrations across a range (e.g., 5-200 µg/mL) | Correlation coefficient (r²) ≥ 0.999. upb.ro |
| Accuracy | Recovery study at three concentration levels (e.g., 80%, 100%, 120%) | Mean recovery should be within 98-102%. |
| Precision (Repeatability) | % RSD of six replicate injections of a standard solution | Relative Standard Deviation (RSD) ≤ 2.0%. ekb.eg |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | The lowest concentration at which the analyte can be accurately quantified. |
| Robustness | Deliberate small variations in method parameters (flow rate, pH, temperature) | Resolution between peaks should remain >2.0; system suitability tests should pass. ekb.eg |
Direct analysis of benzoic acids by Gas Chromatography (GC) is often challenging due to their high polarity and low volatility, which can lead to poor peak shape and strong adsorption onto the column. researchgate.net To overcome this, this compound must be converted into a more volatile and less polar derivative prior to analysis.
The most common derivatization techniques for carboxylic acids are esterification (e.g., with methanol to form a methyl ester) or silylation (e.g., with agents like hexamethyldisilazane (B44280) or BSTFA). researchgate.net This process converts the acidic proton of the carboxyl group into a non-polar functional group, significantly improving its chromatographic behavior. Once derivatized, the compound can be analyzed using a standard GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Table 3: Derivatization Reaction for GC Analysis
| Reaction | Reagent | Product | Purpose |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 2-(2,5-Difluorophenyl)benzoyl-trimethylsilyl ester | Replaces the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group, increasing volatility. |
| Esterification | Methanol with an acid catalyst (e.g., H₂SO₄) | Methyl 2-(2,5-difluorophenyl)benzoate | Converts the carboxylic acid to its corresponding methyl ester, which is more volatile. |
Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid, qualitative monitoring of chemical reactions, such as the synthesis of this compound. sigmaaldrich.com By spotting the reaction mixture on a TLC plate at various time intervals, one can visualize the consumption of starting materials and the formation of the product. youtube.com
A typical TLC setup involves a silica (B1680970) gel plate as the stationary phase and a solvent system (mobile phase) capable of separating the reactant and product spots. sigmaaldrich.comresearchgate.net The separation is based on the differential partitioning of the components between the stationary and mobile phases. For benzoic acid derivatives, a mixture of a non-polar solvent like toluene (B28343) or hexane (B92381) and a more polar solvent like ethyl acetate or ethanol (B145695) is often effective. sigmaaldrich.com Visualization can be achieved under UV light (254 nm), where the aromatic rings will quench the fluorescence of the indicator on the plate, or by staining with an agent like iodine. youtube.com
Table 4: Typical TLC Conditions for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plates |
| Mobile Phase | Toluene / Ethanol 9:1 (v/v) or similar |
| Application | Spotting of initial reactants and reaction mixture at timed intervals. |
| Development | In a closed chamber until the solvent front is ~1 cm from the top. |
| Visualization | UV lamp at 254 nm |
Spectrophotometric Methods for Quantitative Analysis
UV-Vis spectrophotometry offers a simple and rapid method for the quantitative analysis of this compound in solution, provided no other components in the matrix absorb at the same wavelength. The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). pnrjournal.com For aromatic benzoic acids, this λmax is typically in the UV region. The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve. pnrjournal.com While specific studies on this compound are not widely published, methods developed for similar molecules show this to be a viable technique. ijpsr.com
Table 5: Hypothetical Calibration Data for Spectrophotometric Analysis
| Concentration (µg/mL) | Absorbance at λmax |
| 5.0 | 0.152 |
| 10.0 | 0.301 |
| 20.0 | 0.605 |
| 30.0 | 0.910 |
| 40.0 | 1.208 |
Electrochemical Methods for Characterization and Detection
Electrochemical methods, while less common for routine purity analysis of this compound, can provide valuable information about its redox properties and can be developed into highly sensitive detection techniques. Techniques like cyclic voltammetry could be used to study the oxidation and reduction potentials of the this compound molecule.
This information is useful for understanding its electronic structure and potential reactivity. The carboxylic acid group and the difluorophenyl ring are both electrochemically active moieties. An electrochemical sensor could potentially be designed for its detection by immobilizing a specific reagent on an electrode surface that interacts with the analyte, leading to a measurable change in current or potential. Although specific electrochemical methods for this compound are not documented in the reviewed literature, the principles are well-established for other organic acids and aromatic compounds.
Table 6: Potential Electrochemical Techniques and Their Applications
| Technique | Potential Application | Information Gained |
| Cyclic Voltammetry (CV) | Characterization | Oxidation and reduction potentials, reversibility of redox processes. |
| Differential Pulse Voltammetry (DPV) | Quantitative Detection | Highly sensitive determination of concentration, lower detection limits than CV. |
| Amperometry | Detection in Flow Systems | Can be coupled with HPLC as a sensitive detector for electroactive species. |
Future Research Directions and Unexplored Avenues for 2 2,5 Difluorophenyl Benzoic Acid
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-(2,5-Difluorophenyl)benzoic acid, a biaryl compound, is a prime candidate for exploration using modern cross-coupling methodologies. While specific optimized routes for this exact molecule are not widely reported, future research could focus on the following:
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling would be a primary method to investigate, reacting a 2-halobenzoic acid derivative (e.g., methyl 2-iodobenzoate) with 2,5-difluorophenylboronic acid. Research would aim to optimize catalysts, ligands, bases, and solvent systems to maximize yield and purity while minimizing catalyst loading.
Ullmann-Type Couplings: Copper-catalyzed Ullmann reactions are a classic method for forming aryl-aryl bonds and could provide an alternative, potentially more cost-effective route compared to palladium-based methods.
C-H Activation Strategies: A more advanced and sustainable approach would involve the direct C-H arylation of benzoic acid with a 1,4-difluorobenzene (B165170) derivative. This would be a highly atom-economical route, aligning with the principles of green chemistry by avoiding the pre-functionalization of starting materials. princeton.edu
Flow Chemistry: Investigating the synthesis using continuous flow reactors could offer improved safety, scalability, and reaction control, particularly for potentially exothermic coupling reactions.
A key goal would be to develop a process that avoids harsh conditions and utilizes greener solvents to create a more sustainable and industrially viable synthetic pathway. princeton.edu
Exploration of Stereoselective Syntheses and Chiral Derivatization
Due to the substitution pattern at the 2- and 2'-positions of the biphenyl (B1667301) system, this compound is expected to exhibit atropisomerism—a form of axial chirality arising from hindered rotation around the aryl-aryl single bond. This is a significant and unexplored area for this molecule.
Atropisomeric Stability: The first step would be to determine if the atropisomers are stable at room temperature. This involves computational studies to estimate the rotational energy barrier and experimental validation using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy. A half-life of over 1000 seconds is a generally accepted criterion for stable atropisomers. google.com
Asymmetric Synthesis: If the atropisomers are found to be stable, developing methods for their stereoselective synthesis would be a major research focus. This could involve asymmetric cross-coupling reactions using chiral ligands to favor the formation of one enantiomer over the other.
Chiral Derivatization and Separation: For analytical purposes and for obtaining enantiomerically pure samples from a racemic mixture, chiral derivatization is a viable strategy. The carboxylic acid functional group can be reacted with a chiral resolving agent (e.g., a chiral amine or alcohol) to form diastereomers. rsc.orgbldpharm.com These diastereomers, having different physical properties, could then be separated using standard techniques like chromatography or crystallization. Subsequent removal of the chiral auxiliary would yield the pure enantiomers of this compound.
Investigation of Solid-State Properties and Polymorphism
The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is critical in fields like pharmaceuticals and materials science. Substituted benzoic acids are well-known for exhibiting complex polymorphic behavior. nih.govresearchgate.net The solid-state properties of this compound remain uninvestigated.
Polymorph Screening: A comprehensive polymorph screen would be necessary, involving crystallization from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate).
Structural Characterization: Any discovered polymorphs would be characterized using a suite of analytical techniques. Single-crystal X-ray diffraction (SC-XRD) would be used to determine the precise molecular conformation and intermolecular interactions (like hydrogen bonding and π-stacking) in the crystal lattice. nih.gov Powder X-ray diffraction (PXRD) would serve to identify and differentiate the bulk crystalline forms.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be employed to study the thermal properties of each polymorph, such as melting points and thermal stability, and to understand the thermodynamic relationships between them (i.e., which form is most stable). nih.govresearchgate.net Research on related dichlorinated benzoic acid derivatives has revealed that conformational flexibility often contributes to polymorphism. nih.gov
Note: As no experimental data for the solid-state properties of this specific compound is available, a data table cannot be generated.
Advanced Applications in Niche Chemical Fields
The unique electronic properties conferred by the difluorophenyl group, combined with the versatile benzoic acid moiety, suggest several potential application areas for future exploration.
Medicinal Chemistry: Fluorinated compounds are of great interest in drug discovery. The 2,5-disubstituted benzoic acid scaffold has been identified as a promising starting point for developing inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are targets in cancer therapy. researchgate.netresearchgate.net Future research could explore derivatives of this compound for activity in this or other therapeutic areas.
Sensing: The carboxylic acid group can act as a binding site for cations or other analytes, while the fluorinated aromatic system provides a tunable electronic and spectroscopic handle. It is conceivable that this molecule could serve as a scaffold for developing fluorescent or electrochemical sensors.
Green Chemistry: The compound itself could be used as a building block or organocatalyst. For instance, chiral Brønsted acid catalysts based on biaryl scaffolds are used in various organic transformations. google.com The development of a stereoselective synthesis for this compound could open avenues for its use in asymmetric catalysis.
Synergistic Experimental and Theoretical Studies for Comprehensive Understanding
A modern approach to understanding a new molecule involves a close interplay between experimental work and computational chemistry.
DFT Calculations: Density Functional Theory (DFT) would be a powerful tool to predict key properties before undertaking extensive lab work. Calculations could determine the lowest energy conformation, the rotational barrier for atropisomerism, and predict spectroscopic data (NMR, IR) to aid in experimental characterization.
Molecular Electrostatic Potential (MEP): MEP maps can be calculated to visualize the electron-rich and electron-poor regions of the molecule. This helps predict sites for electrophilic and nucleophilic attack and understand intermolecular interactions, such as the strong O-H···O hydrogen bonds that typically dominate the crystal packing of benzoic acids.
Hirshfeld Surface Analysis: This computational technique can be used to analyze and visualize intermolecular contacts in the crystal lattice once a crystal structure is obtained. nih.gov It provides quantitative information about the types of interactions that stabilize the solid state, offering a deeper understanding of its polymorphism.
By combining theoretical predictions with empirical results from synthesis, spectroscopy, and crystallography, a comprehensive understanding of the structure-property relationships of this compound can be achieved.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2,5-difluorophenyl)benzoic acid, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves Suzuki-Miyaura coupling between a halogenated benzoic acid derivative and a fluorinated aryl boronic acid. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and polar aprotic solvents (e.g., DMF or toluene). Optimization requires careful control of temperature (80–120°C) and stoichiometric ratios. For example, substituting chlorine in 4-chloro-2,5-difluorobenzoic acid with a boronate ester under coupling conditions can yield the target compound .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Analytical techniques include:
- HPLC : To assess purity (>95% is typical for research-grade material).
- NMR (¹H/¹³C/¹⁹F) : Confirm substituent positions and absence of byproducts. For example, ¹⁹F NMR can distinguish between ortho, meta, and para fluorine environments .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., 238.17 g/mol for C₁₃H₈F₂O₂) .
Q. How do electron-withdrawing fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The 2,5-difluorophenyl group enhances electrophilicity at the benzoic acid’s para position, facilitating nucleophilic attacks. For example, in coupling reactions, fluorine’s inductive effect stabilizes transition states, improving yields. However, steric hindrance from adjacent substituents may reduce reactivity, necessitating higher temperatures or stronger bases .
Case Study:
In -chloro-4-(2-trifluoromethylphenyl)benzoic acid exhibited 30% higher reactivity in Suzuki couplings compared to non-fluorinated analogs, attributed to fluorine’s electron-withdrawing effects .
Q. What strategies can mitigate discrepancies in solubility data for fluorinated benzoic acid derivatives?
Methodological Answer: Solubility variations arise from crystallinity, polymorphic forms, and solvent polarity. For instance, 2,5-difluoro-4-iodo-3-methyl-benzoic acid shows poor aqueous solubility (0.03 mg/mL) but improved solubility in DMSO (25 mg/mL) . Researchers should:
Q. How can researchers design enzyme inhibition assays using fluorinated benzoic acid derivatives?
Methodological Answer: For DHODH (dihydroorotate dehydrogenase) inhibition studies:
Prepare sodium salts to enhance bioavailability (e.g., 5-cyclopropyl-2-{[2-(2,6-difluorophenyl)pyrimidin-5-yl]amino}benzoic acid sodium salt) .
Use fluorescence polarization assays to measure binding affinity (Kd).
Validate results with X-ray crystallography to confirm binding modes .
Q. How should researchers address contradictory data in reaction yields for fluorinated benzoic acid syntheses?
Methodological Answer: Contradictions often stem from:
- Catalyst Loading : Higher Pd concentrations (5 mol%) may improve yields but increase cost.
- Oxygen Sensitivity : Use Schlenk lines for oxygen-free environments in coupling reactions .
- Byproduct Formation : Monitor via TLC or GC-MS and optimize purification (e.g., column chromatography with EtOAc/hexane gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
